

A Head-to-Head Comparison of PARP Inhibitors: Evaluating Efficacy and Mechanism

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Compound of Interest

Compound Name: **N6-(2-aminoethyl)-NAD⁺**

Cat. No.: **B15622300**

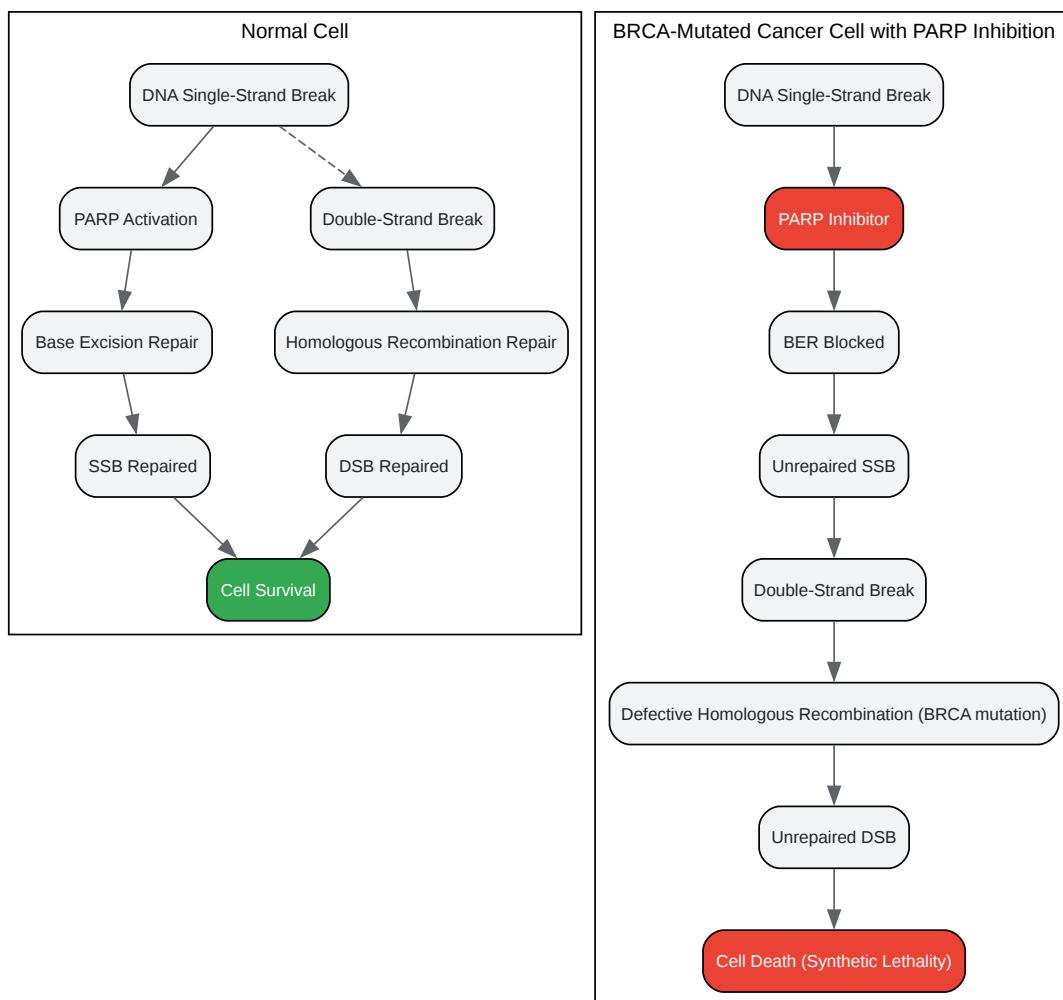
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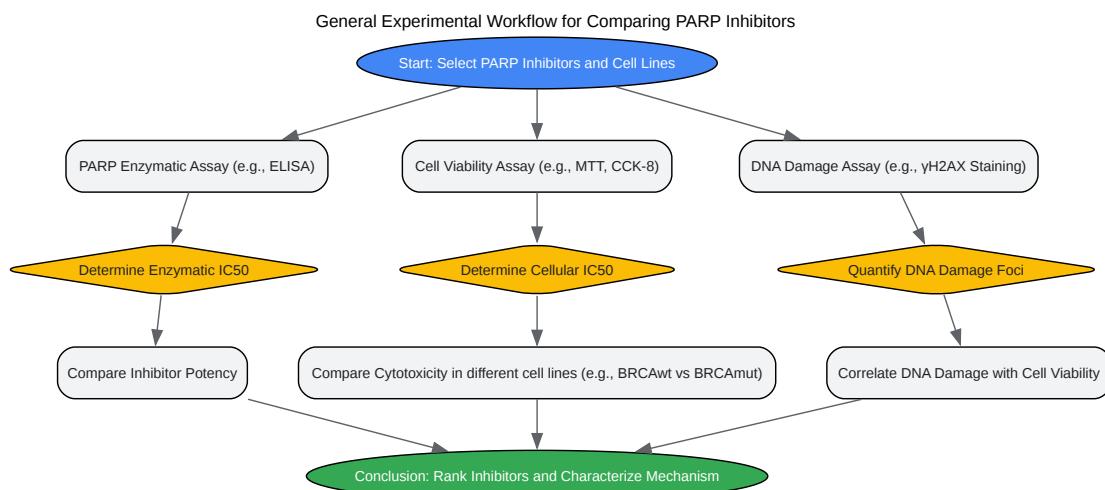
In the landscape of targeted cancer therapy, Poly (ADP-ribose) polymerase (PARP) inhibitors have emerged as a significant class of drugs, particularly for cancers harboring defects in DNA repair pathways. This guide provides a detailed comparison of several key PARP inhibitors, focusing on their in vitro potency and the experimental methodologies used to evaluate their efficacy. While this guide will focus on well-established PARP inhibitors, we will also address the current scientific understanding of **N6-(2-aminoethyl)-NAD⁺**.

The Role of PARP in DNA Repair and the Principle of Synthetic Lethality

Poly (ADP-ribose) polymerase (PARP) enzymes, primarily PARP1 and PARP2, are crucial for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway. When PARP is inhibited, these SSBs can escalate to more lethal double-strand breaks (DSBs) during DNA replication. In healthy cells, DSBs are efficiently repaired by the homologous recombination (HR) pathway, which relies on proteins like BRCA1 and BRCA2. However, in cancer cells with mutations in BRCA1/2 or other HR pathway genes, the repair of these DSBs is compromised. The simultaneous loss of both PARP-mediated SSB repair and HR-mediated DSB repair leads to genomic instability and ultimately cell death. This concept, where the loss of two genes or pathways is lethal but the loss of either one alone is not, is known as synthetic lethality.

PARP Signaling and Synthetic Lethality





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